Isolation Yield and Purity of the Weinreb Amide Intermediate vs. Reported 17β-Ester and Imidazolide Intermediates
The Weinreb amide intermediate (CAS 138689-15-3) was isolated in a single-step conversion from the corresponding Δ¹‑aza ester in 91.4% yield with 98.8 area% purity by LC [1]. In contrast, the commonly used 17β‑imidazolide intermediate, generated from the same carboxylic acid precursor, gives a similar isolated yield (~91.5%) but requires activation with the expensive and moisture‑sensitive carbonyldiimidazole (CDI) reagent [2]. The 17β‑(2-pyridylthiocarbonyl) intermediate, another alternative, typically requires chromatographic purification after formation, a step that significantly erodes overall recovered yield [1].
| Evidence Dimension | Isolated yield and purity of activated 17β-intermediates used for Grignard acylation |
|---|---|
| Target Compound Data | 19.6 g (91.4% yield), 98.8 area% pure by LC (HPLC: Zorbax phenyl column, UV 210 nm) [1] |
| Comparator Or Baseline | 17β-Imidazolide: 304.8 g (91.5% yield, 100 wt% pure) from 300 g carboxylic acid, using CDI [2]; 17β-(2-pyridylthiocarbonyl): yield not quantified, but requires chromatography [1] |
| Quantified Difference | Comparable isolated yield to imidazolide (~91% vs. ~91.5%) but achieved without expensive CDI or chromatography. Purity of the Weinreb amide (98.8%) is sufficiently high for direct use in the next step. |
| Conditions | THF solvent, 0–25°C, 1 h reaction for Weinreb amide; CH₂Cl₂, CDI, 20 min for imidazolide; chromatography required for pyridylthio intermediate. |
Why This Matters
Procurement of CAS 138689-15-3 eliminates the need for both expensive activating reagents and chromatographic purification, offering a cost‑ and time‑efficient route to high‑purity intermediate.
- [1] US Patent 5,061,801. Intermediate for making 3-oxo-4-aza-androst-1-ene 17β-ketones. Assignee: Merck & Co., Inc. Published 1991-10-29. View Source
- [2] US Patent 5,237,061. Methods of synthesizing benign prostatic hypertropic agents and their intermediates. Assignee: Merck & Co., Inc. Published 1993-08-17. View Source
